molecular formula C25H18N2O4 B6231138 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid CAS No. 2243504-65-4

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid

Katalognummer: B6231138
CAS-Nummer: 2243504-65-4
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: WJDWBSLMDRQQJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid” is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon, attached to a quinoline group, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of such compounds often involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection, which is a common strategy in peptide synthesis . The Fmoc group is used to protect the amine group during synthesis, and can be removed under mildly basic conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple aromatic rings and functional groups. The fluorene group contributes to the planarity and rigidity of the molecule, while the quinoline group introduces a nitrogen atom into the ring system .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the fluorene and quinoline groups. The fluorene group can undergo electrophilic aromatic substitution reactions, while the quinoline group can participate in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The carboxylic acid group could potentially form hydrogen bonds with other molecules .

Zukünftige Richtungen

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications in medicinal chemistry .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid involves the reaction of 6-aminoquinoline-4-carboxylic acid with 9H-fluorene-9-carbonyl chloride in the presence of a base to form the intermediate 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid chloride. This intermediate is then treated with sodium hydroxide to form the final product.", "Starting Materials": ["6-aminoquinoline-4-carboxylic acid", "9H-fluorene-9-carbonyl chloride", "base", "sodium hydroxide"], "Reaction": ["Step 1: 6-aminoquinoline-4-carboxylic acid is reacted with 9H-fluorene-9-carbonyl chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid chloride.", "Step 2: The intermediate is then treated with sodium hydroxide to remove the chloride group and form the final product, 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid."]}

CAS-Nummer

2243504-65-4

Molekularformel

C25H18N2O4

Molekulargewicht

410.4 g/mol

IUPAC-Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)quinoline-4-carboxylic acid

InChI

InChI=1S/C25H18N2O4/c28-24(29)20-11-12-26-23-10-9-15(13-21(20)23)27-25(30)31-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-13,22H,14H2,(H,27,30)(H,28,29)

InChI-Schlüssel

WJDWBSLMDRQQJS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=CN=C5C=C4)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.